4-Bromo-2-phenylquinoline

CAS No.: 5427-93-0

Cat. No.: VC1970535

Molecular Formula: C15H10BrN

Molecular Weight: 284.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5427-93-0 |

|---|---|

| Molecular Formula | C15H10BrN |

| Molecular Weight | 284.15 g/mol |

| IUPAC Name | 4-bromo-2-phenylquinoline |

| Standard InChI | InChI=1S/C15H10BrN/c16-13-10-15(11-6-2-1-3-7-11)17-14-9-5-4-8-12(13)14/h1-10H |

| Standard InChI Key | IAKIEFRRBKQXIW-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)Br |

| Canonical SMILES | C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)Br |

Introduction

Chemical Identity and Structural Characteristics

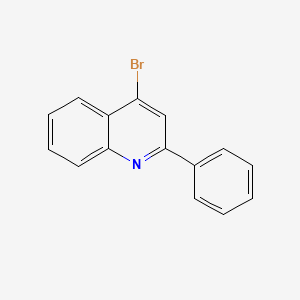

4-Bromo-2-phenylquinoline is a heterocyclic organic compound belonging to the quinoline family. It features a quinoline core with a bromine atom at the 4-position and a phenyl group at the 2-position. The compound is registered with CAS number 5427-93-0 and has also been documented in scientific literature as NSC12822 .

The molecular structure is characterized by:

-

Molecular formula: C₁₅H₁₀BrN

-

Molecular weight: 284.15 g/mol

-

A bicyclic structure with a benzene ring fused to a pyridine ring

-

A bromine atom at position 4 of the quinoline ring

-

A phenyl substituent at position 2 of the quinoline ring

Structural Identifiers

Table 1: Structural Identifiers of 4-Bromo-2-phenylquinoline

| Identifier Type | Value |

|---|---|

| CAS Registry Number | 5427-93-0 |

| InChI | InChI=1S/C15H10BrN/c16-13-10-15(11-6-2-1-3-7-11)17-14-9-5-4-8-12(13)14/h1-10H |

| InChIKey | IAKIEFRRBKQXIW-UHFFFAOYSA-N |

| Canonical SMILES | BrC1=CC(=NC=2C=CC=CC12)C=3C=CC=CC3 |

| Alternative SMILES | C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)Br |

Physical Properties

4-Bromo-2-phenylquinoline exhibits several distinct physical properties that influence its behavior in various chemical reactions and applications. These properties are critical for understanding its potential uses in pharmaceutical research and synthesis.

Table 2: Physical Properties of 4-Bromo-2-phenylquinoline

| Property | Value |

|---|---|

| Melting Point | 90-90.5 °C |

| Boiling Point | 398.4±27.0 °C at 760 mmHg |

| Density | 1.4±0.1 g/cm³ |

| Flash Point | 194.7±23.7 °C |

| Vapor Pressure | 0.0±0.9 mmHg at 25°C |

| LogP | 4.48 |

| Polar Surface Area (PSA) | 12.89 |

| Index of Refraction | 1.675 |

The relatively high LogP value of 4.48 indicates significant lipophilicity, suggesting that the compound has greater solubility in non-polar solvents than in water . This property is particularly relevant for pharmaceutical applications as it affects the compound's ability to cross cell membranes.

Synthesis Methods

Several synthetic approaches have been documented for preparing 4-bromo-2-phenylquinoline, with the most notable being the TMSBr-promoted cascade cyclization method.

TMSBr-Promoted Cascade Cyclization

This method involves the direct construction of 4-bromo quinolines from ortho-propynol phenyl azides using TMSBr as an acid promoter. The general procedure is as follows:

-

Add ortho-propynol phenyl azides (0.2 mmol) to a seal tube

-

Add TMSBr (0.7 mmol) in CH₃NO₂

-

Heat the mixture at 60 °C for approximately 1 hour

-

Monitor the reaction progress by TLC

-

Concentrate the reaction mixture in vacuum

-

Purify by column chromatography to obtain the 4-bromo quinoline product

This method is particularly valuable as it allows for the direct synthesis of difficult-to-access 4-bromo quinolines from easily prepared starting materials.

Optimization of Reaction Conditions

Research has shown that the yield of 4-bromo-2-phenylquinoline can be optimized by adjusting various reaction parameters:

Table 3: Optimization Parameters for TMSBr-Promoted Synthesis

| Parameter | Optimal Condition | Notes |

|---|---|---|

| Solvent | CH₃NO₂ (Nitromethane) | Most suitable among various solvents tested |

| TMSBr Loading | 3.5 equivalents | Optimal for cascade transformation |

| Temperature | 60 °C | Provides balance between reaction rate and selectivity |

| Reaction Time | Approximately 1 hour | As monitored by TLC |

It's worth noting that this method can also be extended to the preparation of 4-iodo quinolines by substituting TMSI for TMSBr under similar reaction conditions .

Chemical Reactivity

The chemical behavior of 4-Bromo-2-phenylquinoline is largely influenced by its structural features, particularly the bromine substituent at the 4-position and the phenyl group at the 2-position.

Key Reactive Sites

The compound presents several potential reactive sites:

-

The bromine atom at the 4-position is susceptible to nucleophilic substitution and metal-catalyzed coupling reactions

-

The nitrogen atom in the quinoline ring can participate in coordination chemistry

-

The quinoline core can undergo various electrophilic and nucleophilic substitution reactions

-

The phenyl substituent can be functionalized through aromatic substitution reactions

This reactivity profile makes 4-Bromo-2-phenylquinoline a versatile building block for the synthesis of more complex molecules.

Structure-Activity Relationship Studies

Based on studies of related quinoline derivatives, certain structure-activity relationships can be inferred that might be relevant to 4-Bromo-2-phenylquinoline:

-

The bromine at the 4-position likely affects the electronic properties of the quinoline system, potentially influencing binding interactions with biological targets

-

The phenyl group at the 2-position can contribute to hydrophobic interactions with binding pockets of enzymes or receptors

-

The quinoline core itself is a privileged structure in medicinal chemistry, known to interact with various biological targets

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume